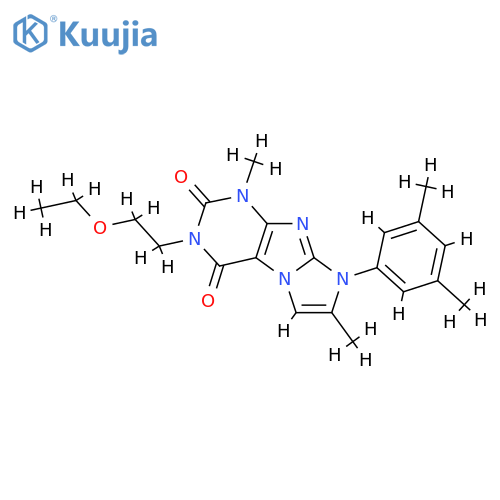Cas no 877643-76-0 (8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
8-(3,5-ジメチルフェニル)-3-(2-エトキシエチル)-1,7-ジメチル-1H,2H,3H,4H,8H-イミダゾ[1,2-g]プリン-2,4-ジオンは、高度に修飾されたイミダゾプリン骨格を有する化合物です。その特徴的な構造は、3,5-ジメチルフェニル基とエトキシエチル基の導入により、脂溶性と分子柔軟性が最適化されています。1位と7位のメチル化により代謝安定性が向上し、生体利用能の改善が期待されます。この化合物は、医薬品中間体や生物活性分子としての応用可能性を持ち、特に受容体結合試験や酵素阻害研究におけるリード化合物としての利用が注目されています。分子内の水素結合部位は標的タンパク質との相互作用に寄与し、選択性の高い生物活性を示すことが予想されます。

877643-76-0 structure
商品名:8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
- 6-(3,5-dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- 8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- SR-01000021602
- AKOS005185639
- F2542-0150
- 877643-76-0
- VU0491213-1
- SR-01000021602-1
-
- インチ: 1S/C21H25N5O3/c1-6-29-8-7-24-19(27)17-18(23(5)21(24)28)22-20-25(17)12-15(4)26(20)16-10-13(2)9-14(3)11-16/h9-12H,6-8H2,1-5H3
- InChIKey: HTOAUUJSGQZKCJ-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(N=C3N(C4C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C=4[H])C(C([H])([H])[H])=C([H])N23)N(C([H])([H])[H])C(N1C([H])([H])C([H])([H])OC([H])([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 395.19573968g/mol
- どういたいしつりょう: 395.19573968g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 636
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 72.1Ų
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2542-0150-25mg |
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
877643-76-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2542-0150-3mg |
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
877643-76-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2542-0150-10mg |
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
877643-76-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2542-0150-20mg |
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
877643-76-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2542-0150-30mg |
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
877643-76-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2542-0150-2μmol |
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
877643-76-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2542-0150-5μmol |
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
877643-76-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2542-0150-20μmol |
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
877643-76-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2542-0150-2mg |
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
877643-76-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2542-0150-15mg |
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
877643-76-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
-
3. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
877643-76-0 (8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) 関連製品
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 307-59-5(perfluorododecane)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
